(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid CAS number
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid CAS number
An In-Depth Technical Guide to (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid
Abstract
This technical guide provides a comprehensive overview of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a standard synthetic methodology, and explores its critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Intended for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate its effective use in the laboratory.
Introduction and Core Compound Identification
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is an organoboron compound that has gained significance as a versatile intermediate. Its structure, featuring a fluorine atom and an ethoxymethyl group on the phenyl ring, offers unique electronic and steric properties that are highly valuable in the design of complex molecules, particularly in the synthesis of pharmaceutical agents and advanced materials.[1] The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily for its participation in the Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds.[2][3] The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of drug candidates, while the ethoxymethyl group provides a point for further functionalization or can influence solubility and conformation.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
Physicochemical Properties
The physical and chemical properties of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid are essential for its handling, storage, and application in chemical reactions. The data presented below has been consolidated from various chemical data sources.[4][5]
| Property | Value | Source |
| CAS Number | 1704063-74-0 | [4][5] |
| Molecular Formula | C9H12BFO3 | [4][5] |
| Molecular Weight | 198.00 g/mol | [4] |
| Boiling Point | 320.6±52.0 °C (Predicted) | [4] |
| Density | 1.18±0.1 g/cm3 (Predicted) | [4] |
| Storage Condition | Room Temperature, sealed in dry | [5][6] |
Synthesis of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid
The synthesis of arylboronic acids typically proceeds from the corresponding aryl halide. A common and reliable method involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup. This approach is widely documented and adaptable for this specific target.[7][8]
Synthetic Workflow Overview
The logical synthetic pathway starts from 1-bromo-3-fluoro-5-(methoxymethyl)benzene (a plausible precursor). The core of the synthesis is the conversion of the carbon-bromine bond to a carbon-boron bond. This is achieved by forming a highly reactive organometallic intermediate (an aryllithium species), which then acts as a nucleophile to attack the electrophilic boron atom of a borate ester.
Caption: General workflow for the synthesis of the target boronic acid.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methods for arylboronic acid synthesis.[7]
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-3-(ethoxymethyl)-5-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Formation of the Aryllithium Reagent: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour. The success of this step is critical; maintaining a low temperature prevents side reactions.
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Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The choice of a bulky borate ester like triisopropyl borate helps to prevent the formation of over-borylated byproducts. The reaction is allowed to stir at -78 °C for an additional hour before being allowed to warm slowly to room temperature overnight.
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Hydrolysis (Workup): The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M). The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.
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Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid as a white solid.[7]
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary application of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryls, conjugated vinylarenes, and polyolefins.[2][3]
The Catalytic Cycle
The reaction mechanism involves a catalytic cycle with a palladium(0) species.[2] The generally accepted mechanism proceeds through three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
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Transmetalation: The organoboron reagent (in this case, (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to palladium, displacing the halide.
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Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery
The incorporation of boronic acids into medicinal chemistry has increased significantly, with several FDA-approved drugs containing this moiety.[9][10][11] The boronic acid group is a unique functional group in that its empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophiles, such as the hydroxyl groups found in the active sites of serine proteases.[12] This property has been exploited in the design of enzyme inhibitors.
Furthermore, the specific substitution pattern of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is highly relevant:
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Fluorine Substitution: The presence of a fluorine atom can profoundly impact a drug molecule's properties by increasing metabolic stability (blocking sites of oxidation), enhancing binding affinity through favorable electrostatic interactions, and improving membrane permeability.[13]
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Structural Versatility: As a building block, it allows for the systematic introduction of the 3-(ethoxymethyl)-5-fluorophenyl motif into a library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Conclusion
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid (CAS: 1704063-74-0) is a high-value synthetic intermediate with significant utility for both academic and industrial researchers. Its well-defined physicochemical properties and accessibility through established synthetic routes make it a reliable building block. Its primary role in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, while its structural features—the boronic acid, the fluorine atom, and the ethoxymethyl group—provide a powerful combination for the rational design of novel therapeutics. This guide provides the core technical knowledge required for its effective application in the laboratory.
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